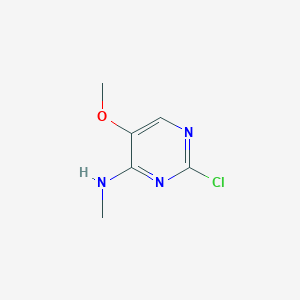
(2-Chloro-5-methoxy-pyrimidin-4-yl)-methyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-methoxy-pyrimidin-4-yl)-methyl-amine: is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a chloro group at the second position, a methoxy group at the fifth position, and a methylamine group at the fourth position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methoxy-pyrimidin-4-yl)-methyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-methoxy-pyrimidine and methylamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The temperature is maintained at around 60-80°C.
Procedure: The 2-chloro-5-methoxy-pyrimidine is dissolved in the solvent, and methylamine is added dropwise. The reaction mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-5-methoxy-pyrimidin-4-yl)-methyl-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Major Products Formed
Substitution Reactions: The major products are substituted pyrimidines with various functional groups replacing the chloro group.
Oxidation Reactions: The major products are aldehydes or carboxylic acids derived from the oxidation of the methoxy group.
Reduction Reactions: The major products are dihydropyrimidines or fully reduced pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Chloro-5-methoxy-pyrimidin-4-yl)-methyl-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and is valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with enzymes and receptors, and its ability to modulate biological pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is a candidate for drug development, particularly in the areas of oncology and infectious diseases. Its derivatives are screened for their efficacy as antiviral, antibacterial, and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and fungicides. It is also employed in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of (2-Chloro-5-methoxy-pyrimidin-4-yl)-methyl-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to modulation of biological pathways. For example, in the context of drug development, it may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloro-5-methoxy-pyrimidin-4-yl)-diethyl-amine
- (2-Chloro-5-methoxy-pyrimidin-4-yl)-isopropyl-amine
Comparison
Compared to its analogs, (2-Chloro-5-methoxy-pyrimidin-4-yl)-methyl-amine is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the methylamine group at the fourth position imparts distinct chemical and biological properties. This compound may exhibit different reactivity and selectivity in chemical reactions compared to its diethyl and isopropyl analogs. Additionally, its biological activity may vary, making it a valuable compound for targeted research and development.
Propiedades
IUPAC Name |
2-chloro-5-methoxy-N-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-8-5-4(11-2)3-9-6(7)10-5/h3H,1-2H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIWHBABVWEMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
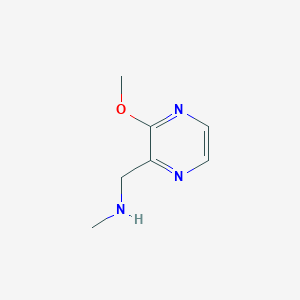
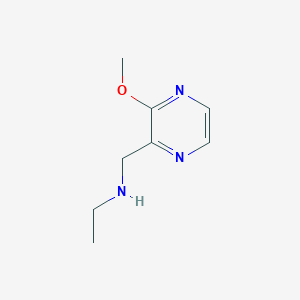
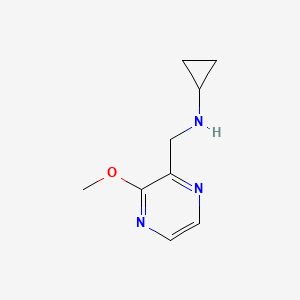
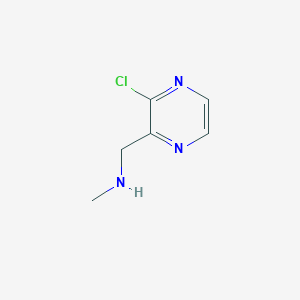
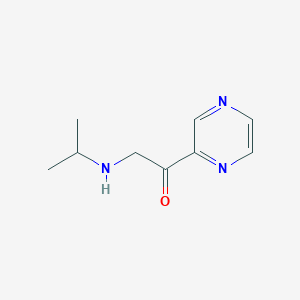
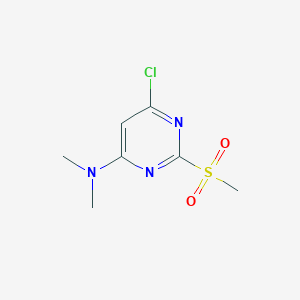
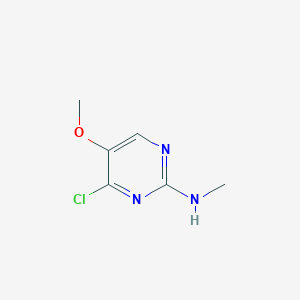
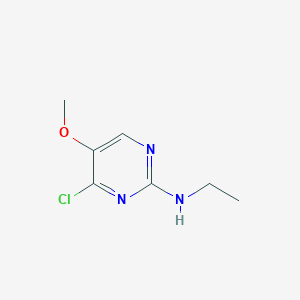
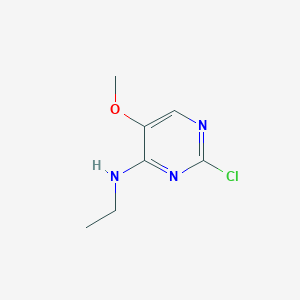
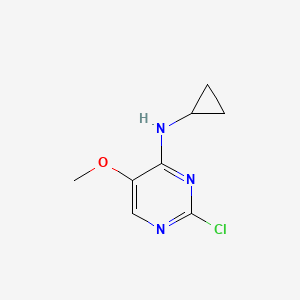
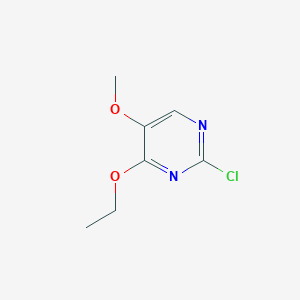
![2-[(2-Amino-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone](/img/structure/B7926666.png)
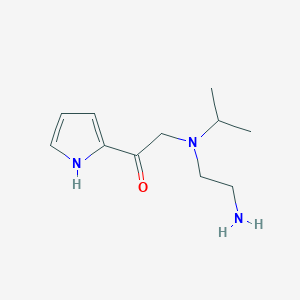
![2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone](/img/structure/B7926675.png)
